1-[(2-Chlorophenyl)methyl]-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione
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Overview
Description
The compound “1-[(2-Chlorophenyl)methyl]-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione” is a chemical compound with the linear formula C17H12ClN3O5 . Unfortunately, there is limited information available about this specific compound in the literature.
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its linear formula, C17H12ClN3O5. It contains a imidazolidine-2,4,5-trione core, with a 2-chlorophenylmethyl group and a 4-nitrophenylmethyl group attached .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available literature. Based on its structure, it can be inferred that it likely has properties common to other imidazolidine-2,4,5-trione compounds .Scientific Research Applications
Synthesis and Structural Analysis
- Imidazolidine derivatives, including those with specific aryl substituents like chlorophenyl and nitrophenyl groups, have been synthesized and analyzed for their structure and pharmacological potential. Such compounds are known for significant central activities, including antinociceptive and serotonergic effects, attributed to their affinity for opioid and serotonin receptors. The chlorophenyl group, in particular, enhances lipophilicity and activity due to its higher lipophilicity, which plays a crucial role in the selectivity of action (Matosiuk, Karczmarzyk, Krycki, & Fruziński, 2005).
Biological Activities
- The exploration of imidazolidine derivatives extends to their antimicrobial and insecticidal activities. These compounds have been evaluated as inhibitors in acetylcholine receptor binding and as knockdown agents for insects, showcasing their potential as new classes of insecticides (Liu, Lanford, & Casida, 1993).
Pharmacological Implications
- Research into the imidazolidine framework also includes the study of their pharmacological implications, particularly focusing on their central nervous system activities, and their role in modulating pain and serotonin levels. This highlights their potential in developing therapeutic agents targeting specific receptors (Matosiuk, Karczmarzyk, Krycki, & Fruziński, 2005).
Safety and Hazards
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O5/c18-14-4-2-1-3-12(14)10-20-16(23)15(22)19(17(20)24)9-11-5-7-13(8-6-11)21(25)26/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMVBOZNQSWKJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=O)N(C2=O)CC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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